molecular formula C7H5F3OS B2909955 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one CAS No. 1517721-97-9

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one

Cat. No.: B2909955
CAS No.: 1517721-97-9
M. Wt: 194.17
InChI Key: DTIGUKKDXUQGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one is a chemical compound with the molecular formula C7H5F3OS. It is characterized by the presence of a thiophene ring substituted with a trifluoromethyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by the addition of an ethanone group. One common method involves the reaction of 5-(trifluoromethyl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one is unique due to the presence of both the trifluoromethyl and ethanone groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethanone group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

1-[5-(trifluoromethyl)thiophen-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIGUKKDXUQGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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